Cas no 2228646-85-1 (2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid)

2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid is a specialized organic compound featuring a cyclobutylacetic acid backbone substituted with a 4-chlorothiophen-2-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the chlorothiophene moiety enhances its versatility as a building block for heterocyclic chemistry, while the cyclobutyl ring contributes to steric and electronic effects that may influence binding interactions in target molecules. Its well-defined molecular framework makes it suitable for applications requiring precise structural modifications. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and reproducibility in synthetic workflows.
2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid structure
2228646-85-1 structure
Product Name:2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid
CAS No:2228646-85-1
MF:C10H11ClO2S
MW:230.711140871048
CID:6359298
PubChem ID:165689329
Update Time:2025-09-27

2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid
    • 2228646-85-1
    • 2-[1-(4-chlorothiophen-2-yl)cyclobutyl]acetic acid
    • EN300-1992669
    • Inchi: 1S/C10H11ClO2S/c11-7-4-8(14-6-7)10(2-1-3-10)5-9(12)13/h4,6H,1-3,5H2,(H,12,13)
    • InChI Key: UGRMORFBLSFBCQ-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=C1)C1(CC(=O)O)CCC1

Computed Properties

  • Exact Mass: 230.0168285g/mol
  • Monoisotopic Mass: 230.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 2-1-(4-chlorothiophen-2-yl)cyclobutylacetic acid

Introduction to 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic Acid (CAS No. 2228646-85-1)

2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid (CAS No. 2228646-85-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The molecular formula of 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid is C13H13ClO2S, with a molecular weight of 270.75 g/mol. The compound features a cyclobutyl ring attached to an acetic acid moiety, with a 4-chlorothiophenyl substituent. The presence of the chlorine atom and the thiophene ring imparts unique chemical properties to the molecule, making it an interesting candidate for further study.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental settings. Its stability under different conditions is also a critical factor for its application in pharmaceutical research.

Synthesis Methods

The synthesis of 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid has been reported using several methodologies. One common approach involves the reaction of 4-chlorothiophene with cyclobutylacetyl chloride followed by hydrolysis to form the carboxylic acid. Another method involves the coupling of 4-chlorothiophene with cyclobutylacetic acid using a suitable coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for large-scale production.

Biological Activities

2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that the compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In addition to its anti-inflammatory properties, 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid has demonstrated potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics.

The compound has also shown promise in cancer research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these biological activities and to evaluate their therapeutic potential.

Clinical Applications and Research Advancements

The potential clinical applications of 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid are currently being explored through various preclinical and clinical studies. Early-stage clinical trials have focused on evaluating its safety and efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In parallel, researchers are investigating its potential as an antimicrobial agent to address the growing problem of antibiotic resistance. The compound's ability to inhibit bacterial growth without causing significant toxicity to human cells makes it an attractive candidate for further development.

Cancer research is another area where 2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid shows promise. Preclinical studies have demonstrated its ability to selectively target cancer cells while sparing normal cells, which could lead to fewer side effects compared to traditional chemotherapy agents.

Conclusion

2-1-(4-Chlorothiophen-2-yl)cyclobutylacetic acid (CAS No. 2228646-85-1) is a promising compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique chemical structure and favorable biological properties position it as a potential therapeutic agent for treating inflammatory diseases, microbial infections, and cancer. Continued research will be essential to fully understand its mechanisms of action and to optimize its therapeutic potential.

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